molecular formula C11H15F3N2O3 B2508038 2-Oxo-4-[4-(trifluoromethyl)cyclohexyl]imidazolidine-4-carboxylic acid CAS No. 2248283-77-2

2-Oxo-4-[4-(trifluoromethyl)cyclohexyl]imidazolidine-4-carboxylic acid

Cat. No.: B2508038
CAS No.: 2248283-77-2
M. Wt: 280.247
InChI Key: WOUNLBAZARMSQE-UHFFFAOYSA-N
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Description

2-Oxo-4-[4-(trifluoromethyl)cyclohexyl]imidazolidine-4-carboxylic acid is a synthetic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to an imidazolidine ring

Properties

IUPAC Name

2-oxo-4-[4-(trifluoromethyl)cyclohexyl]imidazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O3/c12-11(13,14)7-3-1-6(2-4-7)10(8(17)18)5-15-9(19)16-10/h6-7H,1-5H2,(H,17,18)(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUNLBAZARMSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2(CNC(=O)N2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4-[4-(trifluoromethyl)cyclohexyl]imidazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(trifluoromethyl)cyclohexanone with an appropriate imidazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanesulfonic acid in methanol, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography to obtain the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-[4-(trifluoromethyl)cyclohexyl]imidazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, potentially leading to novel compounds with distinct properties.

Scientific Research Applications

2-Oxo-4-[4-(trifluoromethyl)cyclohexyl]imidazolidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Mechanism of Action

The mechanism of action of 2-Oxo-4-[4-(trifluoromethyl)cyclohexyl]imidazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to the modulation of enzyme activity, receptor binding, and other cellular processes, ultimately exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-4-[4-(trifluoromethyl)phenyl]imidazolidine-4-carboxylic acid
  • 2-Oxo-4-[4-(trifluoromethyl)butyl]imidazolidine-4-carboxylic acid
  • 2-Oxo-4-[4-(trifluoromethyl)propyl]imidazolidine-4-carboxylic acid

Uniqueness

2-Oxo-4-[4-(trifluoromethyl)cyclohexyl]imidazolidine-4-carboxylic acid is unique due to the presence of the cyclohexyl ring, which can impart distinct steric and electronic properties compared to its analogs.

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